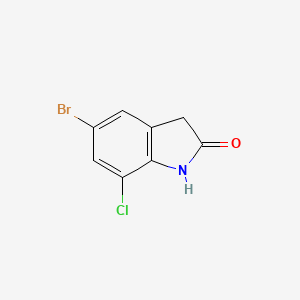![molecular formula C19H14N2OS2 B3038369 2-[(4-[1,1'-联苯]-4-基-1,3-噻唑-2-基)甲基]-1,3-噻唑-4-醇 CAS No. 860785-61-1](/img/structure/B3038369.png)
2-[(4-[1,1'-联苯]-4-基-1,3-噻唑-2-基)甲基]-1,3-噻唑-4-醇
描述
The compound “2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol” is a complex organic molecule that contains two thiazole rings and a biphenyl group . Thiazoles are aromatic sulfur-nitrogen compounds that are found in many important drugs and natural products . Biphenyl, or diphenyl, is a simple aromatic compound composed of two phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole rings and the attachment of the biphenyl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a biphenyl group attached to a thiazole ring, which is further connected to another thiazole ring through a methylene (-CH2-) spacer .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, biphenyl compounds are generally crystalline solids at room temperature and have relatively high melting and boiling points due to their stable aromatic structure .科学研究应用
抗癌活性
- 一项研究报告了合成和评估某些噻唑化合物衍生物(结构与所讨论化合物类似)的抗癌特性。这些化合物对多种癌细胞系(包括乳腺癌、肺癌、结肠癌和卵巢癌)表现出中等到极好的抗癌活性,表明噻唑衍生物在癌症治疗中的潜力 (Ravinaik 等人,2021).
抗氧化潜力
- 另一项研究专注于噻唑衍生物的 QSAR 分析(定量构效关系),以评估其作为抗氧化剂的潜力。研究结果表明,这些分子的某些结构参数显着影响其抗氧化活性,强调了噻唑衍生物在开发新型抗氧化剂中的潜力 (Drapak 等人,2019).
多刺激响应材料
- 噻唑衍生物也因其在制造多刺激响应材料中的应用而受到研究。这些化合物在不同的环境条件下表现出不同的特性,这在各个领域很有用,包括安全墨水开发 (Lu & Xia, 2016).
心脏保护作用
- 研究表明某些噻唑衍生物具有心脏保护作用。对大鼠主动脉环进行的体外研究表明,这些化合物对心脏组织有显着的保护作用,表明它们在治疗心脏相关疾病中的潜在用途 (Drapak 等人,2019).
生物活性
- 还进行了研究以合成和评估各种噻唑化合物的生物活性。这些活性包括抗菌、抗真菌和抗癌特性,突出了这些化合物在制药和医学研究中的广泛适用性 (Párkányi & Schmidt, 2000).
治疗潜力
- 已经研究了含有噻唑单元的双杂环的潜在治疗应用。这些化合物在计算机模拟研究的支持下,在治疗阿尔茨海默病和糖尿病等疾病方面显示出前景 (Ramzan 等人,2018).
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
Similar compounds have been found to inhibit certain enzymes and receptors, leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to affect various biological pathways, leading to a wide range of biological properties .
Pharmacokinetics
A related compound was found to obey all five rules with good bioavailability , suggesting that similar compounds might have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
未来方向
生化分析
Biochemical Properties
2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of the compound to the enzyme’s active site .
Cellular Effects
The effects of 2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, 2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol can alter the expression of genes related to apoptosis, leading to changes in cell survival and death .
Molecular Mechanism
At the molecular level, 2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through specific interactions. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, the compound may inhibit the activity of proteases, which are enzymes that break down proteins, by binding to their active sites. Additionally, 2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol can influence gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to 2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol can lead to cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity or sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it may cause toxic or adverse effects, such as liver damage or immune suppression. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes may metabolize the compound into more water-soluble forms, which can be excreted through the urine. The compound’s effects on metabolic flux and metabolite levels can also be significant, as it may alter the balance of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues. For instance, it may bind to albumin in the bloodstream, which helps distribute it to different organs. The localization and accumulation of the compound within cells can also affect its activity and function .
Subcellular Localization
The subcellular localization of 2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
属性
IUPAC Name |
2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-17-12-24-19(21-17)10-18-20-16(11-23-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,11-12,22H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOSZVJRQSFDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)CC4=NC(=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



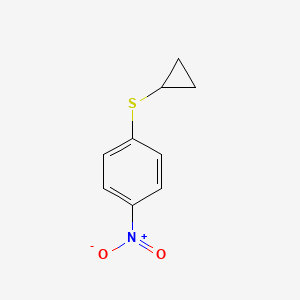


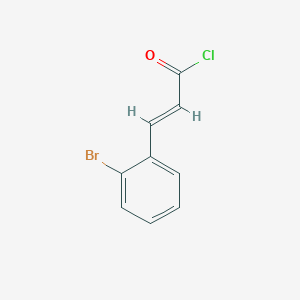
![2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B3038293.png)
![(3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B3038294.png)
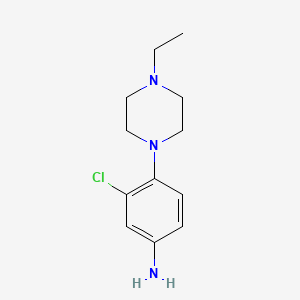

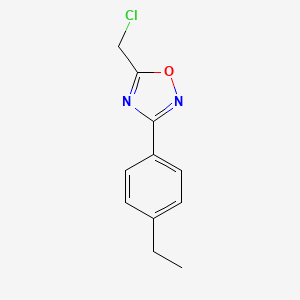
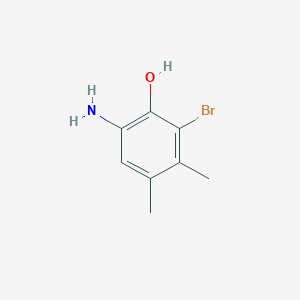

![4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B3038306.png)
